Dibromomethane-d2

Catalog No.
S1910769
CAS No.
22117-86-8
M.F
CH2Br2
M. Wt
175.85 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dibromomethane-d2

CAS Number

22117-86-8

Product Name

Dibromomethane-d2

IUPAC Name

dibromo(dideuterio)methane

Molecular Formula

CH2Br2

Molecular Weight

175.85 g/mol

InChI

InChI=1S/CH2Br2/c2-1-3/h1H2/i1D2

InChI Key

FJBFPHVGVWTDIP-DICFDUPASA-N

SMILES

C(Br)Br

Canonical SMILES

C(Br)Br

Isomeric SMILES

[2H]C([2H])(Br)Br

Isotope Labeling Studies

Dibromomethane-d2 excels in isotope labeling studies because of its high isotopic purity. This means at least 99% of its hydrogen atoms are replaced with deuterium (D), a stable isotope of hydrogen with a neutron in its nucleus. This substitution offers several advantages:

  • Shifts in NMR Spectroscopy: Deuterium has a different magnetic spin than hydrogen. By incorporating deuterium into specific locations within a molecule, scientists can achieve better resolution in Nuclear Magnetic Resonance (NMR) spectroscopy. This allows for a clearer picture of the molecule's structure and dynamics [].
  • Tracing Metabolic Pathways: In biological research, Dibromomethane-d2 can be used to label molecules involved in metabolic processes. Since the deuterium label is chemically identical to hydrogen but with a slightly different mass, scientists can track the labeled molecule's movement and transformation within an organism [].

Pharmaceutical Research

Dibromomethane-d2 plays a significant role in the development and testing of new drugs. Here's how:

  • Synthesis of Deuterated Drugs: Many pharmaceutical companies utilize Dibromomethane-d2 to synthesize deuterated versions of their drug candidates. These deuterated drugs often possess similar properties to the original drug but with improved pharmacokinetic profiles, meaning they are absorbed, distributed, metabolized, and excreted differently within the body []. This allows for extended drug action or reduced side effects.
  • Metabolism Studies: Similar to isotope labeling studies, Dibromomethane-d2 can be used to investigate how the body metabolizes potential new drugs. By incorporating deuterium into specific parts of a drug molecule, scientists can track its breakdown products and understand its potential interactions with other medications [].

Environmental Analysis and Chemical Synthesis

Dibromomethane-d2 finds applications in various environmental and synthetic chemistry research areas:

  • Environmental Analysis: Due to its high purity, Dibromomethane-d2 can serve as an internal standard in environmental analysis. An internal standard is a known compound added to a sample to ensure the accuracy and consistency of measurements during processes like gas chromatography-mass spectrometry (GC-MS) used to identify and quantify environmental contaminants [].
  • Chemical Synthesis: Dibromomethane-d2 can be a valuable building block in the synthesis of specifically deuterated organic compounds. These compounds are crucial for various research purposes, including studying reaction mechanisms and developing new materials [].

Dibromomethane-d2, also known as dibromomethane with deuterium substitution, is a halogenated organic compound with the molecular formula CH2Br2\text{C}H_2Br_2. It is a colorless liquid that is slightly soluble in water and highly soluble in organic solvents. The compound is notable for its unique isotopic composition, where the hydrogen atoms in dibromomethane are replaced with deuterium, enhancing its utility in various scientific applications, particularly in nuclear magnetic resonance spectroscopy due to its distinct spectral properties .

Dibromomethane (both the d2 and non-deuterated forms) is a toxic compound. It can cause irritation to the eyes, skin, and respiratory system. Exposure to high concentrations can lead to nervous system damage and even death []. Due to these hazards, Dibromomethane is a restricted substance in many countries and should only be handled by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment [].

Typical of halomethanes:

  • Nucleophilic Substitution: It can undergo nucleophilic substitution reactions where nucleophiles replace bromine atoms.
  • Elimination Reactions: Under certain conditions, dibromomethane-d2 can undergo elimination reactions to form alkenes.
  • Deuterium Exchange: The presence of deuterium allows for specific exchange reactions that can be useful in labeling studies.

The reactivity of dibromomethane-d2 is influenced by the presence of deuterium, which alters bond strengths and reaction kinetics compared to its non-deuterated counterpart .

Dibromomethane-d2 has been studied for its biological activity, particularly in the context of environmental and toxicological effects. It is produced naturally by marine algae and is released into oceans, where it can affect marine life. The compound has also been shown to have low toxicity but can contribute to environmental concerns due to its volatility and potential for atmospheric degradation. Its interaction with hydroxyl radicals in the atmosphere results in a half-life of approximately 213 days .

Dibromomethane-d2 can be synthesized through various methods:

  • From Dibromomethane:
    • Reacting dibromomethane with sodium or potassium diazotized reagents allows for the incorporation of deuterium.
    CH2Br2+Na2N2O2CH2D2+by products\text{CH}_2Br_2+\text{Na}_2\text{N}_2\text{O}_2\rightarrow \text{CH}_2D_2+\text{by products}
  • From Bromoform:
    • A laboratory method involves using sodium arsenite and sodium hydroxide to produce dibromomethane-d2 from bromoform.
  • From Diiodomethane:
    • Another route includes the reaction of diiodomethane with bromine under controlled conditions .

Dibromomethane-d2 has several applications, particularly in research:

  • Solvent: It serves as an effective solvent for organic synthesis and extraction processes.
  • Nuclear Magnetic Resonance Spectroscopy: Due to its isotopic labeling, it is frequently used as an internal standard in nuclear magnetic resonance spectroscopy.
  • Intermediate in Synthesis: It acts as an intermediate in the production of specialty chemicals and pharmaceuticals .

Studies on dibromomethane-d2 focus on its interactions within biological systems and environmental contexts. Its reactivity with hydroxyl radicals has been quantified, providing insights into its atmospheric behavior and degradation pathways. Additionally, research has explored its effects on marine organisms due to its natural occurrence from algal sources . These studies are crucial for understanding both ecological impacts and potential health risks associated with exposure.

Dibromomethane-d2 shares similarities with several other halogenated compounds. Below is a comparison highlighting its uniqueness:

CompoundFormulaUnique Features
DibromomethaneCH2Br2\text{C}H_2Br_2Commonly used solvent; low toxicity
DiiodomethaneCH2I2\text{C}H_2I_2Higher molecular weight; more reactive
BromochloromethaneCH2BrCl\text{C}H_2BrClMixed halogen; used as a precursor
BromoformCHBr3\text{C}HBr_3More toxic; used as a solvent but less stable
1-Bromo-3-chloropropaneCH7BrCl\text{C}H_7BrClDifferent structure; used in organic synthesis

Dibromomethane-d2 stands out due to its specific isotopic labeling which enhances its utility in analytical chemistry compared to other halogenated compounds that lack such features .

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Dibromomethane-d2

Dates

Modify: 2023-08-16

Explore Compound Types